Methyl 4-bromo-3-hydroxythiophene-2-carboxylate
Description
Discovery and Structural Elucidation
The structural elucidation of methyl 4-bromo-3-hydroxythiophene-2-carboxylate emerged from systematic investigations into halogenated thiophene derivatives during the mid-to-late twentieth century development of heterocyclic chemistry. The compound's International Union of Pure and Applied Chemistry name, this compound, reflects its systematic structural organization with precise positional designation of substituents around the thiophene core. Spectroscopic characterization techniques, particularly nuclear magnetic resonance spectroscopy and mass spectrometry, played crucial roles in confirming the molecular structure and establishing the compound's identity within chemical databases. The compound exhibits characteristic spectroscopic features including a distinctive thiophene proton signal and carbonyl stretching frequencies that distinguish it from related thiophene carboxylate derivatives.
The structural architecture of this molecule demonstrates the characteristic aromatic stability associated with thiophene rings, while the presence of the bromine atom at the 4-position and hydroxyl group at the 3-position creates specific electronic and steric environments that influence both its chemical reactivity and biological activity profiles. Crystallographic studies and computational modeling have revealed detailed three-dimensional structural information, including bond lengths, angles, and conformational preferences that contribute to our understanding of structure-activity relationships within this class of compounds. The methyl ester functionality at the 2-position carboxylate group provides both synthetic accessibility and metabolic liability considerations that have influenced its development as a research tool and potential pharmaceutical intermediate.
Position in Heterocyclic Chemistry Literature
Within the extensive literature of heterocyclic chemistry, this compound occupies a distinctive position as both a synthetic intermediate and a biologically active compound in its own right. The broader thiophene carboxylate family has received substantial attention in medicinal chemistry research, particularly in the development of enzyme inhibitors and bioactive molecules. Research investigations have demonstrated that thiophene-2-carboxylic acids and thiophene-3-carboxylic acids represent important structural scaffolds for drug discovery, with this specific brominated and hydroxylated derivative offering unique synthetic opportunities and biological activities. The compound has been identified as a valuable building block in the synthesis of more complex heterocyclic systems, including fused ring structures and extended aromatic frameworks that are prevalent in pharmaceutical research.
Scientific literature has documented the use of this compound as a starting material in various synthetic transformations, including cross-coupling reactions, cyclization reactions, and functional group modifications that expand its utility in organic synthesis. The compound's position within heterocyclic chemistry literature is further strengthened by its role in structure-activity relationship studies, where systematic modifications of the thiophene ring system have provided insights into the molecular features responsible for biological activity. Contemporary research has highlighted the importance of this compound class in the development of novel therapeutic agents, particularly in areas such as antimicrobial research and enzyme inhibition studies, where the unique electronic properties of the thiophene ring system contribute to specific molecular interactions with biological targets.
Historical Development of Thiophene Carboxylate Chemistry
The historical development of thiophene carboxylate chemistry traces its origins to fundamental discoveries in heterocyclic synthesis methodology, particularly the groundbreaking work of Hans Fiesselmann in the 1950s. The Fiesselmann thiophene synthesis established a foundational method for generating 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters with thioglycolic acid and its derivatives under basic conditions. This synthetic methodology provided crucial access to functionalized thiophene rings and established precedents for the systematic exploration of thiophene carboxylate derivatives. The Fiesselmann reaction mechanism involves a series of nucleophilic addition and cyclization steps that result in the formation of the characteristic thiophene ring system with carboxylate functionality at the 2-position and hydroxyl substitution at the 3-position.
| Historical Milestone | Year | Significance |
|---|---|---|
| Fiesselmann Thiophene Synthesis Development | 1950s | Established systematic access to 3-hydroxy-2-thiophenecarboxylic acids |
| Thioglycolic Acid Condensation Methods | 1950s-1960s | Provided foundational methodology for thiophene ring construction |
| Halogenation Studies of Thiophene Carboxylates | 1970s-1980s | Systematic investigation of halogen substitution patterns |
| Modern Cross-Coupling Applications | 1990s-2000s | Integration with palladium-catalyzed methodologies |
| Contemporary Bioactivity Research | 2000s-Present | Discovery of pharmaceutical applications and enzyme inhibition |
The evolution of thiophene carboxylate chemistry has been significantly influenced by advances in synthetic methodology, particularly the development of transition metal-catalyzed cross-coupling reactions that have expanded the synthetic accessibility of complex thiophene derivatives. Historical investigations into the chemical behavior of thiophene rings revealed their aromatic character and resistance to oxidation typical of sulfides, establishing thiophenes as stable aromatic systems suitable for pharmaceutical applications. The resonance stabilization energy of thiophene, measured at 22-28 kilocalories per mole, while somewhat less than benzene's 36 kilocalories per mole, still provides sufficient aromatic stability for synthetic applications and biological activity.
Properties
IUPAC Name |
methyl 4-bromo-3-hydroxythiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO3S/c1-10-6(9)5-4(8)3(7)2-11-5/h2,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTXASQYKJFRKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CS1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380589 | |
| Record name | methyl 4-bromo-3-hydroxythiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95201-93-7 | |
| Record name | methyl 4-bromo-3-hydroxythiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
This method involves sequential introduction of functional groups onto the thiophene ring, starting from a basic thiophene derivative:
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- A carboxyl group is introduced at the 2-position of the thiophene ring using carbon dioxide in the presence of a metal catalyst (e.g., organolithium or organomagnesium compounds).
- The carboxylic acid is then esterified to form the methyl ester.
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- Bromine is introduced at the 4-position using brominating agents such as N-bromosuccinimide (NBS). This step requires careful control of temperature and solvent to ensure regioselectivity.
Multi-Step Cyclization Approach
Another approach involves constructing the thiophene ring with desired substituents through cyclization reactions:
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- Raw materials containing carboxyl and bromine atoms are used as precursors.
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- Cyclization forms the thiophene ring while introducing the hydroxyl group at the 3-position and methyl ester at the 2-position.
Hydrolysis and Esterification
This method uses hydrolysis followed by esterification to prepare methyl 4-bromo-3-hydroxythiophene-2-carboxylate:
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- Methyl-3-methoxy-4-bromo-2-thiophenecarboxylate is dissolved in tetrahydrofuran (THF) and treated with sodium hydroxide solution at room temperature for 24 hours.
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- The mixture is acidified using hydrochloric acid to adjust pH to approximately 2.
Alkylation Method
The alkylation of this compound can also be used to prepare derivatives or intermediates:
Reaction Conditions Summary
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Carboxylation | CO₂, metal catalyst | Introduces carboxyl group at 2-position |
| Bromination | NBS | Selective bromination at 4-position |
| Hydroxylation | Protection/deprotection strategies | Hydroxyl group added at 3-position |
| Cyclization | Precursor compounds, THF solvent | Constructs thiophene ring |
| Hydrolysis | NaOH solution in THF | Converts methoxy group |
| Acidification | HCl solution | Adjusts pH for product recovery |
Physical Properties Relevant to Preparation
Understanding physical properties aids in optimizing reaction conditions:
| Property | Value |
|---|---|
| Melting Point | 79–80°C |
| Boiling Point | ~247.9°C (760 Torr) |
| Solubility | Sparingly soluble in water; soluble in organic solvents like dichloromethane. |
Notes on Experimental Considerations
- Temperature Control : Maintaining precise temperatures during bromination and cyclization ensures regioselectivity.
- Solvent Selection : Solvents like THF and dichloromethane facilitate reaction efficiency and product isolation.
- Purification Techniques : Acidification followed by organic extraction provides high-purity yields.
Chemical Reactions Analysis
Methyl 4-bromo-3-hydroxythiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
Scientific Research Applications
- Organic Synthesis Methyl 4-bromo-3-hydroxythiophene-2-carboxylate is used as an intermediate in organic synthesis. For example, it can be alkylated with N-acetylmorpholine to synthesize the thienopyranone scaffold .
- Anticancer Agents Thiophene derivatives have been explored for their potential as anticancer agents . Studies have shown that modifying thiophene rings with different chemical groups can enhance their antiproliferative activity .
- Synthesis of Thiophene Derivatives this compound is a starting material for creating other thiophene derivatives. For example, it can be used to synthesize methyl 4-(4-amidoaryl)-3-methoxythiophene-2-carboxylate derivatives, which have shown inhibitory activity against Protein tyrosine phosphatase 1B (PTP1B) and anticancer activity .
Synthesis of Thiophene Derivatives for Anticancer Activity
This compound can be used to synthesize various thiophene derivatives with anticancer potential .
Scheme 16: SAR profile of methyl 4-(4-amidoaryl)-3-methoxythiophene-2-carboxylate derivatives, along with their synthetic protocol
- Methylation of hydroxyl group of this compound using methyl iodide and sodium hydride yielding methyl 4-bromo-3-methoxythiophene-2-carboxylate .
- Suzuki coupling was carried out using tetrakis(triphenylphosphine) palladium (Pd(PPh3)4) and potassium carbonate (K2CO3) followed by coupling with 4-nitro phenylboronic acid to obtain methyl 3-methoxy-4-(4-nitrophenyl)thiophene-2-carboxylate with subsequent reduction of nitro group yielded corresponding amine .
- Corresponding amides were produced by reacting with different aryl/heteroaryl carboxylic acids .
- The derivatives were tested for in vitro anticancer activity using MTT assay as well as against PTP1B (Protein tyrosine phosphatase 1B) .
Use as TNF-α Production Suppressor
Mechanism of Action
The mechanism of action of methyl 4-bromo-3-hydroxythiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of specific enzymes or activation of signaling pathways that regulate cell growth and differentiation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Molecular Properties
The table below compares key structural and physicochemical properties of methyl 4-bromo-3-hydroxythiophene-2-carboxylate with analogous thiophene and aromatic carboxylates:
Key Observations:
- Bromine Reactivity : Bromine at C4 facilitates electrophilic substitution reactions, making the compound a versatile intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Ester vs. Carboxylic Acid : The methyl ester group improves stability and reduces acidity compared to carboxylic acid analogs (e.g., 4-bromo-3-methyl-2-thiophenecarboxylic acid) .
Biological Activity
Methyl 4-bromo-3-hydroxythiophene-2-carboxylate (CAS No. 95201-93-7) is a synthetic compound primarily recognized for its role in the synthesis of the thienopyranone scaffold. Its biological activity is attributed to its interactions with various biomolecules, influencing cellular processes and biochemical pathways.
Chemical Structure and Properties
- Molecular Formula : C₆H₅BrO₃S
- Molecular Weight : 237.07 g/mol
- Solubility : Sparingly soluble in water (0.95 g/L at 25°C)
- Log P (Octanol-Water Partition Coefficient) : Approximately 2.07 to 2.68, indicating moderate lipophilicity, which suggests potential for membrane permeability .
This compound exhibits its biological effects through several mechanisms:
- Alkylation Reactions : The compound can undergo alkylation, particularly with N-acetylmorpholine, which is significant in synthesizing complex organic structures .
- Enzyme Interaction : It interacts with various enzymes, potentially acting as an inhibitor or activator depending on the context. For example, it may inhibit certain enzymes by binding to their active sites or activate others by inducing conformational changes.
- Cell Signaling Modulation : The compound influences cell signaling pathways by interacting with key proteins involved in signal transduction, such as kinases and phosphatases. This modulation can lead to altered phosphorylation states of proteins, affecting cellular functions like proliferation and apoptosis.
Biochemical Pathways
This compound is involved in various metabolic pathways:
- Synthesis of Thienopyranone Scaffold : This compound serves as a precursor in the synthesis of thienopyranone derivatives, which have applications in medicinal chemistry .
- Potential Role in Drug Development : Given its ability to modify enzyme activity and influence cellular signaling, it may be explored further for therapeutic applications, particularly in cancer research where modulation of PD-L1 interactions is critical .
Case Studies and Research Findings
Several studies highlight the biological activity and potential applications of this compound:
- In Vitro Studies : Research indicates that derivatives of thiophene compounds exhibit significant biological activity against PD-L1, suggesting that this compound could be a valuable scaffold for developing PD-L1 inhibitors .
- Toxicity Assessments : Toxicity studies have shown that at higher concentrations, this compound may exhibit cytotoxic effects on certain cell lines, necessitating further investigation into its safety profile for potential therapeutic use .
- Pharmacokinetic Properties : The compound's pharmacokinetic profile indicates high gastrointestinal absorption and moderate permeability across biological membranes, making it a candidate for oral bioavailability studies .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Interaction | Acts as an inhibitor or activator depending on the target enzyme involved in metabolic pathways. |
| Cell Signaling Modulation | Influences key signaling pathways affecting cell proliferation and apoptosis through protein interaction. |
| Synthesis Role | Serves as a precursor for synthesizing thienopyranone derivatives with potential therapeutic applications. |
| Toxicity Profile | Exhibits cytotoxic effects at higher concentrations; further studies needed for safety evaluation. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 4-bromo-3-hydroxythiophene-2-carboxylate, and how can reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves bromination of a thiophene precursor followed by esterification. For example, bromination at the 4-position of a hydroxythiophene scaffold can be achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent like DMF under controlled temperature (0–25°C). Esterification via acid-catalyzed methanol reaction ensures carboxylate formation. Reaction parameters such as solvent choice (e.g., DMF vs. THF), stoichiometry of brominating agents, and reaction time significantly impact yield and purity . Post-synthesis purification often employs recrystallization or reverse-phase HPLC (methanol-water gradients), as demonstrated in analogous thiophene derivatives .
Q. How can researchers characterize this compound, and what analytical techniques are critical for validation?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : H and C NMR confirm regioselectivity of bromination and esterification (e.g., downfield shifts for aromatic protons adjacent to electron-withdrawing groups) .
- IR spectroscopy : Peaks near 1700 cm (C=O ester) and 3300 cm (hydroxyl O-H stretch) validate functional groups .
- Mass spectrometry : High-resolution MS (HRMS) ensures molecular ion consistency with the formula .
- X-ray crystallography : Resolves structural ambiguities; software like SHELXL or ORTEP-3 refines crystal parameters .
Q. What are the stability considerations for this compound during storage and handling?
- Methodological Answer : The bromine and hydroxyl groups make the compound sensitive to light and moisture. Storage at –20°C under inert atmosphere (argon/nitrogen) in amber vials is recommended. Periodic HPLC analysis (e.g., C18 columns with acetonitrile-water mobile phases) monitors degradation, particularly hydrolysis of the ester group .
Advanced Research Questions
Q. How can this compound serve as a building block in pharmaceutical intermediates?
- Methodological Answer : The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups for drug discovery. For example, coupling with boronic acids under Pd catalysis generates biaryl systems, enhancing bioactivity. The hydroxyl group allows further derivatization (e.g., sulfonation or glycosylation) to modulate solubility and target affinity. Case studies in benzothiophene analogs highlight its utility in kinase inhibitor synthesis .
Q. What crystallographic strategies resolve structural ambiguities in brominated thiophene derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software is standard. For disordered bromine positions, iterative refinement using SHELXL and electron density maps (e.g., Olex2 visualization) clarifies occupancy. Twinning or low-resolution data may require the WinGX suite for data integration and ORTEP-3 for graphical representation of thermal ellipsoids .
Q. How can researchers address contradictions in spectroscopic data for this compound across studies?
- Methodological Answer : Discrepancies in NMR/IR spectra often arise from solvent effects or impurities. For example, DMSO-d may cause hydroxyl proton broadening; repeating experiments in CDCl or with deuterated methanol resolves this. Comparative analysis with synthesized analogs (e.g., methyl 3-amino-4-methylthiophene-2-carboxylate) isolates spectral contributions of substituents .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) model transition states for SNAr (nucleophilic aromatic substitution) at the 4-bromo position. Fukui indices identify electrophilic centers, while solvent models (e.g., PCM for DMF) predict solvation effects on activation energy. Experimental validation via kinetic studies (e.g., monitoring bromide release) corroborates computational findings .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
